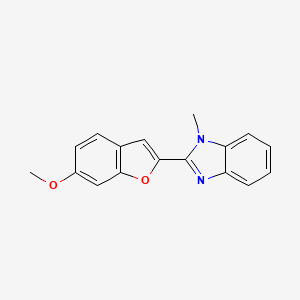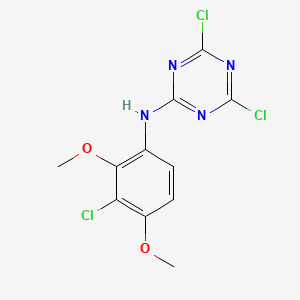
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- is a derivative of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a triazine ring substituted with chlorine and a chlorodimethoxyphenyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- typically involves the reaction of cyanuric chloride with appropriate amines and phenols. The reaction conditions often include the use of solvents like acetone and bases such as sodium hydroxide. Microwave irradiation has been employed to enhance the reaction efficiency, resulting in higher yields and purity .
Chemical Reactions Analysis
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or alcohols under basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary depending on the desired products.
Hydrogen Bonding: The presence of amine groups allows for hydrogen bonding, influencing its reactivity and interactions with other molecules.
Scientific Research Applications
1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- has been extensively studied for its antimicrobial, antimalarial, and anticancer properties . It is used in the synthesis of various biologically active molecules and polymers. In the field of medicine, it has shown potential as a therapeutic agent against multidrug-resistant bacterial strains .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of key enzymes and disruption of cellular processes. The triazine ring interacts with molecular targets, leading to the inhibition of DNA synthesis and cell division. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives such as 1,3,5-Triazin-2-amine, 4,6-dichloro-N-ethyl- and 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(4-methoxyphenyl)- . Compared to these, 1,3,5-Triazin-2-amine, 4,6-dichloro-N-(3-chlorodimethoxyphenyl)- exhibits unique properties due to the presence of the chlorodimethoxyphenyl group, which enhances its reactivity and biological activity.
Properties
CAS No. |
34178-08-0 |
|---|---|
Molecular Formula |
C11H9Cl3N4O2 |
Molecular Weight |
335.6 g/mol |
IUPAC Name |
4,6-dichloro-N-(3-chloro-2,4-dimethoxyphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H9Cl3N4O2/c1-19-6-4-3-5(8(20-2)7(6)12)15-11-17-9(13)16-10(14)18-11/h3-4H,1-2H3,(H,15,16,17,18) |
InChI Key |
DOEMKQCAVAETFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)NC2=NC(=NC(=N2)Cl)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


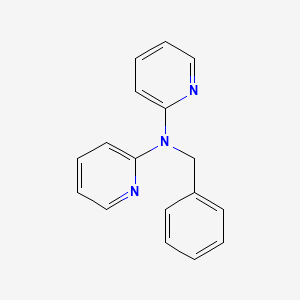

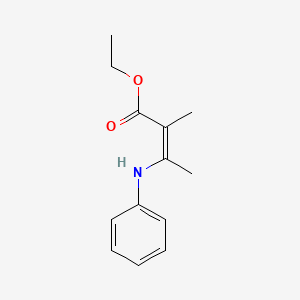
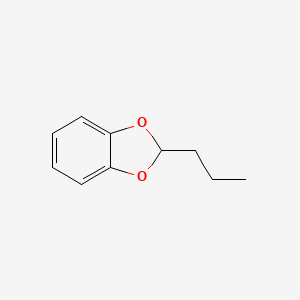
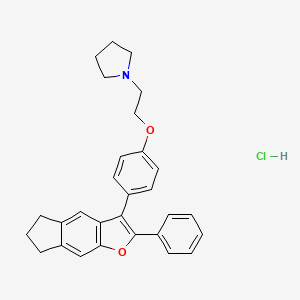
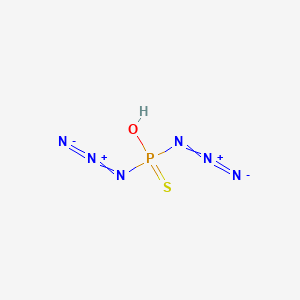
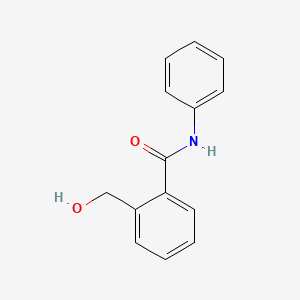
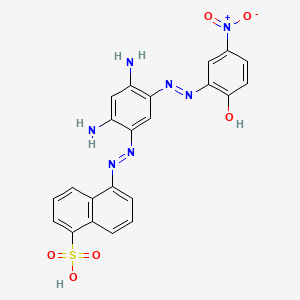
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
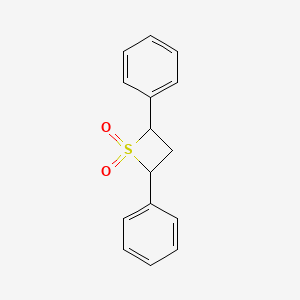
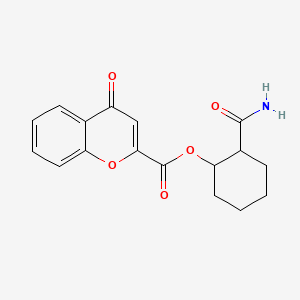
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)acetamide](/img/structure/B14689591.png)

